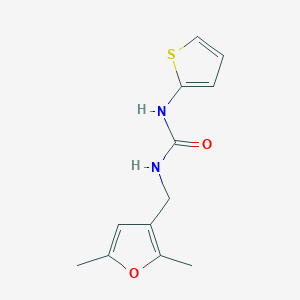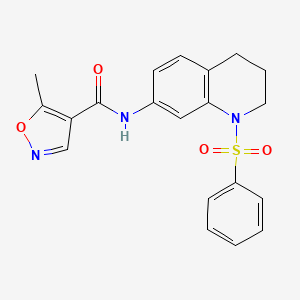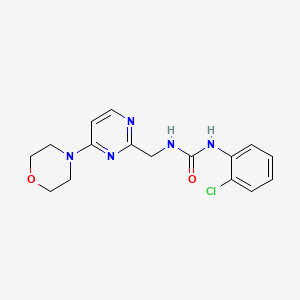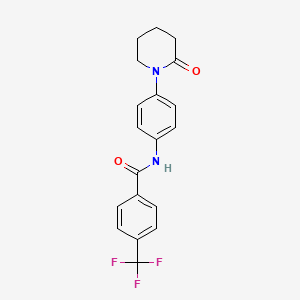![molecular formula C23H17FN4O5 B2496013 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921800-14-8](/img/structure/B2496013.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its structural complexity and potential biological activities. Research into this compound spans various aspects, including synthesis, molecular structure analysis, chemical and physical properties, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multiple steps, starting from basic building blocks like 5-fluorouracil derivatives and proceeding through coupling reactions using reagents such as N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding enantiomers with high selectivity and yield Xiong Jing, 2011.
Molecular Structure Analysis
Molecular structure analysis, including crystallography and NMR studies, provides insights into the conformational stability and intramolecular interactions within the molecule. For instance, related compounds exhibit folded conformations and intramolecular hydrogen bonding, which may influence their biological activity S. Subasri et al., 2016.
Chemical Reactions and Properties
The compound's reactivity and interaction with biological targets can be influenced by its chemical structure, particularly the presence of functional groups like the acetamide moiety, which plays a significant role in binding affinity and selectivity towards biological receptors S. Selleri et al., 2005.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in physiological conditions. The crystal structure analysis reveals specific conformational characteristics and hydrogen bonding patterns that could affect its solubility and stability Xiaoqing Cai et al., 2006.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other functional groups, determine the compound's interaction with biological systems and its potential as a therapeutic agent. Studies on related compounds have highlighted their inhibitory activities against certain enzymes and receptors, indicating potential therapeutic applications A. Gangjee et al., 2005.
科学的研究の応用
Radiopharmaceutical Development
Compounds with structural similarities have been synthesized and evaluated for their potential as radioligands, particularly for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). For instance, fluoroethoxy and fluoropropoxy substituted compounds have demonstrated high in vitro affinity and selectivity for PBRs, suggesting potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Anticancer and Antifolate Activities
Derivatives of pyrimidine and benzothiazole have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory effects on Src kinase, leading to reduced cell proliferation in various cancer cell lines, indicating potential as anticancer agents (Fallah-Tafti et al., 2011).
Analgesic and Anti-inflammatory Activities
Compounds featuring indolyl and pyrimidinyl motifs have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives have shown promising results, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating potential applications in pain management and inflammation (Fouchard et al., 2001).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potential anticonvulsants and antidepressants. Pharmacological evaluations have identified compounds with significant activities, suggesting potential applications in treating neurological disorders (Zhang et al., 2016).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O5/c24-15-5-3-14(4-6-15)11-28-22(30)21-17(2-1-9-25-21)27(23(28)31)12-20(29)26-16-7-8-18-19(10-16)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHWAJXICYIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)

![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)